2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17669704
InChI: InChI=1S/C8H15NO2/c1-8(2)3-4-9(6-8)5-7(10)11/h3-6H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid

CAS No.:

Cat. No.: VC17669704

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-(3,3-dimethylpyrrolidin-1-yl)acetic acid
Standard InChI InChI=1S/C8H15NO2/c1-8(2)3-4-9(6-8)5-7(10)11/h3-6H2,1-2H3,(H,10,11)
Standard InChI Key IRPCAAOJQWVPGG-UHFFFAOYSA-N
Canonical SMILES CC1(CCN(C1)CC(=O)O)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted by two methyl groups at the 3-position and an acetic acid group (-CH2_2COOH) at the nitrogen (Figure 1). The 3,3-dimethyl substitution introduces significant steric hindrance, influencing conformational flexibility and intermolecular interactions. The acetic acid moiety enhances solubility in polar solvents, such as water and ethanol, while the pyrrolidine ring contributes to lipophilicity, enabling membrane permeability .

Table 1: Molecular Properties of 2-(3,3-Dimethylpyrrolidin-1-yl)Acetic Acid

PropertyValue
Molecular FormulaC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2
Molecular Weight157.21 g/mol
IUPAC Name2-(3,3-dimethylpyrrolidin-1-yl)acetic acid
SMILESCC1(CCN(C1)CC(=O)O)C
InChI KeyIRPCAAOJQWVPGG-UHFFFAOYSA-N
SolubilityPolar solvents (e.g., water, ethanol)

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ ~1.0–1.2 ppm) and the acetic acid proton (δ ~12.1 ppm). Density functional theory (DFT) calculations predict a puckered pyrrolidine ring conformation, stabilized by hyperconjugation between the nitrogen lone pair and the σ* orbital of the C-N bond. The compound’s pKa is estimated at ~4.5, consistent with carboxylic acid functionality .

Synthesis and Manufacturing

Conventional Synthesis Routes

The most reported synthesis involves the alkylation of 3,3-dimethylpyrrolidine with chloroacetic acid under basic conditions (e.g., sodium hydroxide):

3,3-Dimethylpyrrolidine+ClCH2COOHNaOH2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid+NaCl\text{3,3-Dimethylpyrrolidine} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid} + \text{NaCl}

This reaction proceeds via an SN_N2 mechanism, with yields exceeding 70% after purification by recrystallization.

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a white crystalline solid with a melting point of 98–102°C. It exhibits high solubility in water (≥50 mg/mL) and moderate solubility in ethanol (~20 mg/mL) . Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, consistent with carboxylic acid derivatives.

Stability Under Environmental Conditions

Stability studies show no degradation under ambient conditions for six months, though prolonged exposure to light or moisture may induce minor decomposition. Buffered solutions (pH 5–7) retain stability for ≥30 days, making the compound suitable for biological assays .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing peptidomimetics and small-molecule inhibitors. Its rigid pyrrolidine scaffold is valuable for constraining molecular conformations in drug design.

Table 2: Comparison of Heterocyclic Acetic Acid Derivatives

CompoundRing SizeSubstituentsMolecular WeightKey Applications
2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid5-membered3,3-dimethyl157.21 g/molCNS drug candidates
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid5-membered3-methyl155.15 g/molAntifungal agents
2-(3,3-Dimethylazetidin-1-yl)acetic acid4-membered3,3-dimethyl143.18 g/molEnzyme inhibitors

The 5-membered pyrrolidine derivative exhibits superior conformational flexibility compared to azetidine analogs, potentially enhancing binding affinity.

Future Directions

Target Identification and Validation

High-throughput screening and molecular docking studies are needed to identify protein targets. Computational models predict affinity for ionotropic receptors, warranting experimental validation.

Sustainable Synthesis

Adopting continuous-flow reactors could enhance yield and safety, particularly for large-scale production . Catalytic methods using non-toxic metals (e.g., iron) may further align synthesis with green chemistry principles .

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